molecular formula C19H26FN3O3S B6056288 2-Ethylsulfonyl-5-[[3-(4-fluorophenyl)pyrrolidin-1-yl]methyl]-1-(2-methoxyethyl)imidazole

2-Ethylsulfonyl-5-[[3-(4-fluorophenyl)pyrrolidin-1-yl]methyl]-1-(2-methoxyethyl)imidazole

Cat. No.: B6056288
M. Wt: 395.5 g/mol
InChI Key: VHSKGQHJLKTBKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethylsulfonyl-5-[[3-(4-fluorophenyl)pyrrolidin-1-yl]methyl]-1-(2-methoxyethyl)imidazole is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a pyrrolidine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylsulfonyl-5-[[3-(4-fluorophenyl)pyrrolidin-1-yl]methyl]-1-(2-methoxyethyl)imidazole typically involves multiple steps, starting with the preparation of the imidazole ring. One common method for synthesizing imidazoles is through the cyclization of α-diketones with aldehydes and ammonia or primary amines .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the careful control of reaction temperatures and times.

Chemical Reactions Analysis

Types of Reactions

2-Ethylsulfonyl-5-[[3-(4-fluorophenyl)pyrrolidin-1-yl]methyl]-1-(2-methoxyethyl)imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while reduction of the imidazole ring would yield dihydroimidazole derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Medicine: It may have potential as a pharmaceutical agent due to its ability to interact with biological targets.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethylsulfonyl-5-[[3-(4-fluorophenyl)pyrrolidin-1-yl]methyl]-1-(2-methoxyethyl)imidazole involves its interaction with specific molecular targets. The imidazole ring can act as a ligand for metal ions, while the pyrrolidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorophenyl group also enhances its stability and reactivity compared to other similar compounds .

Properties

IUPAC Name

2-ethylsulfonyl-5-[[3-(4-fluorophenyl)pyrrolidin-1-yl]methyl]-1-(2-methoxyethyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26FN3O3S/c1-3-27(24,25)19-21-12-18(23(19)10-11-26-2)14-22-9-8-16(13-22)15-4-6-17(20)7-5-15/h4-7,12,16H,3,8-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSKGQHJLKTBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC=C(N1CCOC)CN2CCC(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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